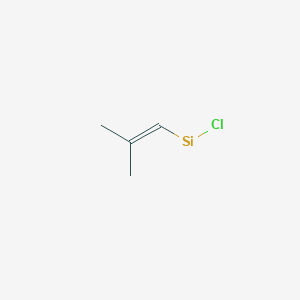
CID 53400515
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 53400515” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Analyse Des Réactions Chimiques
CID 53400515 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions that are well-documented in the field of organic chemistry. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions, on the other hand, may involve nucleophiles or electrophiles to replace specific functional groups within the compound .
Applications De Recherche Scientifique
CID 53400515 has a wide range of scientific research applications, spanning across chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or targets. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in various chemical processes .
Mécanisme D'action
The mechanism of action of CID 53400515 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For instance, this compound may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact mechanism of action can vary and is often the subject of detailed biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
CID 53400515 can be compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds with similar molecular frameworks or substituents may exhibit analogous reactivity or biological activity.
Propriétés
Formule moléculaire |
C4H7ClSi |
|---|---|
Poids moléculaire |
118.63 g/mol |
InChI |
InChI=1S/C4H7ClSi/c1-4(2)3-6-5/h3H,1-2H3 |
Clé InChI |
YMJVDONLTRKIKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C[Si]Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B14787284.png)
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)
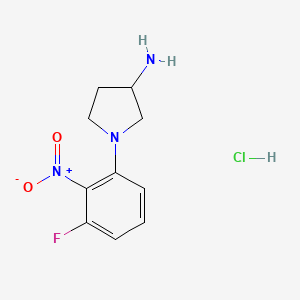
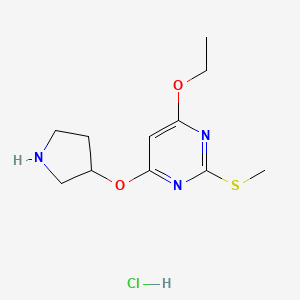
![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)

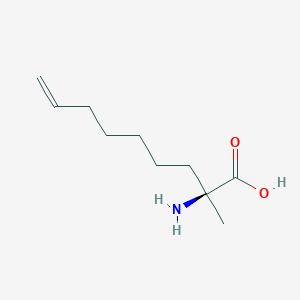
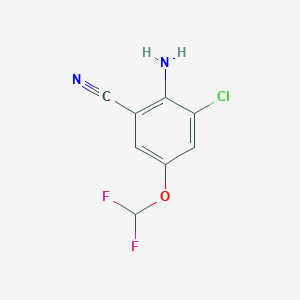
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)

![N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14787363.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14787373.png)
